molecular formula C5H3F3IN3O2 B10902158 3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B10902158
M. Wt: 321.00 g/mol
InChI Key: CZCPJBHAGUOZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of iodine, methyl, nitro, and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of nitric acid and sulfuric acid.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products

    Reduction of the nitro group: Amino derivatives.

    Substitution of the iodine atom: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can be used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in binding studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of iodine, nitro, and trifluoromethyl groups in 3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H3F3IN3O2

Molecular Weight

321.00 g/mol

IUPAC Name

3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C5H3F3IN3O2/c1-11-3(5(6,7)8)2(12(13)14)4(9)10-11/h1H3

InChI Key

CZCPJBHAGUOZJY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)I)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.